7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate
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Overview
Description
7-tert-Butyl 2-ethyl 7-azaspiro[35]nonane-2,7-dicarboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 4-methylenepiperidine-1-carboxylate, which is then reacted with trichloroacetyl chloride to form an intermediate. This intermediate undergoes further reactions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic structure but differs in its functional groups.
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Another similar compound with a hydroxyl group instead of an ethyl group
Properties
Molecular Formula |
C16H27NO4 |
---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
7-O-tert-butyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate |
InChI |
InChI=1S/C16H27NO4/c1-5-20-13(18)12-10-16(11-12)6-8-17(9-7-16)14(19)21-15(2,3)4/h12H,5-11H2,1-4H3 |
InChI Key |
FNOLPFZMONHLNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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